molecular formula C16H20N2O10S2 B1241320 4-Ohimg CAS No. 83327-20-2

4-Ohimg

Cat. No. B1241320
CAS RN: 83327-20-2
M. Wt: 464.5 g/mol
InChI Key: CSMYCLLHRFFFLG-WVGMDVCISA-N
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Description

4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) is a synthetic psychedelic substance of the tryptamine class, structurally similar to psilocin, the active metabolite of psilocybin mushrooms. It is known for its serotonergic effects, affecting emotional, motoric, and cognitive functions. Despite its recreational use, scientific studies on 4-HO-MET specifically are scarce, and most information is inferred from research on structurally related compounds.

Synthesis Analysis

The synthesis of 4-HO-MET and related compounds often involves complex organic reactions, starting from simpler tryptamine analogs. For example, the preparation of similar 4-hydroxytryptamine scaffolds can be achieved via palladium-catalyzed cyclization, as demonstrated in the synthesis of psilocin (Gathergood & Scammells, 2003). This method shows the versatility and practicality of achieving the 4-hydroxytryptamine structure, which is central to 4-HO-MET.

Molecular Structure Analysis

The molecular structure of 4-HO-MET, like other tryptamines, features a core indole ring system, which is fundamental to its interaction with serotonergic receptors. The indole nucleus's oxidation and the role of substituents in the tryptamine molecule significantly influence its pharmacological properties and receptor affinity (Eriksen, Martin, & Benditt, 1960).

Chemical Reactions and Properties

4-HO-MET's chemical behavior, particularly its metabolism, includes mono- or dihydroxylation, demethylation, and deethylation, among other pathways. These reactions are crucial for understanding its pharmacokinetics and the formation of active metabolites in the body (Bruni et al., 2018).

Physical Properties Analysis

While specific studies on the physical properties of 4-HO-MET are not available, related compounds exhibit properties that influence their pharmacological profile, including solubility, crystallinity, and stability. These characteristics are essential for drug formulation and delivery.

Chemical Properties Analysis

The chemical properties of 4-HO-MET, such as its reactivity, stability under various conditions, and interaction with other molecules, are inferred from studies on analogous compounds. For instance, the reactivity of the indole nucleus and the role of the hydroxy group at the 4-position are critical for its serotonergic activity and metabolic pathways (Wrona & Dryhurst, 1990).

Scientific Research Applications

4D Tomographic Imaging in Flow Analysis

Recent advancements in four-dimensional (4D) tomographic imaging leverage fluorescence techniques for analyzing reacting and non-reacting flows. An ultraviolet-tunable narrowband laser source is used to excite electronic transitions of specific chemical species, such as the hydroxyl radical (OH). This technology enables high-speed volumetric laser-induced fluorescence measurements, offering groundbreaking potential in multidimensional analyses of various practical flows (Halls et al., 2017).

Stereodynamical Analysis in Chemical Reactions

The study of four-atom reactions, like the OH + HBr → H2O + Br reaction, has seen significant progress due to stereodynamical approaches. Advanced theoretical models analyze how molecular orientations and temperatures influence reaction dynamics. This research provides insights into fundamental reaction mechanisms, particularly in reactions important for atmospheric chemistry (Coutinho et al., 2015).

Understanding Occupational Health in Industry 4.0

The advent of Industry 4.0 has raised questions about occupational health and safety (OHS). Research explores how new technologies like real-time communication and autonomous equipment impact OHS management. This work is crucial for ensuring that advancements in industry do not compromise workplace health and safety standards (Badri, Boudreau-Trudel, & Souissi, 2018).

Sonochemical and Photosonochemical Degradation Studies

The degradation of 4-chlorophenol (4-CP) in aqueous media through sonochemical methods has been extensively studied. Understanding the mechanisms involved in such processes is key to developing more effective water treatment solutions. These findings highlight the importance of OH radicals in the degradation process, offering valuable insights for environmental chemistry applications (Hamdaoui & Naffrechoux, 2008).

Kinetics of Four-Atom Chemical Reactions

Research on the OH + HCl → H2O + Cl reaction showcases the complexity of four-atom reactions. Advanced computational models have been applied to understand the rate-determining roles of various factors in these reactions. Such studies are pivotal in enhancing our understanding of chemical kinetics and reaction dynamics (Coutinho et al., 2018).

Novel Materials and Chemical Structures

Research in the field of materials science has led to the discovery of novel structures like MgO nanosheets. These materials, developed through unique self-assembly processes, hold potential for various applications, including pollutant adsorption and environmental remediation (Yan & Xue, 2005).

Diversity and Inclusivity in Scientific Research

Efforts to embrace diversity and inclusivity in academic and scientific settings have become increasingly important. Research organizations like the Organization for Human Brain Mapping (OHBM) have implemented initiatives to promote underrepresented scientists and create a more inclusive environment. Such initiatives are crucial for driving innovation and progress in scientific research (Tzovara et al., 2021).

Mechanism of Action

Target of Action

4-Hydroxyglucobrassicin, also known as 4-Ohimg, is a specialized metabolite found widely in cruciferous vegetables . It is part of the glucosinolates (GSLs) family, which are known for their anti-cancer, disease-resistance, and insect-resistance properties . The primary targets of this compound are the enzymes involved in the glucosinolate biosynthesis pathway .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the glucosinolate biosynthesis pathway . Upon tissue disruption, enzymatic hydrolysis of indolylmethylglucosinolate (IMG), a parent compound of this compound, produces an unstable aglucone, which reacts rapidly to form indole-3-acetonitrile and indol-3-ylmethyl isothiocyanate .

Biochemical Pathways

The glucosinolate biosynthesis pathway, which this compound is part of, is complex and consists of three stages: side chain extension, core structure formation, and secondary modification . The side chain extension includes deamination, condensation, isomerization, and oxidative decarboxylation, involving BCAT, MAM, and other gene families . Biosynthesis of core structures consists of five biochemical steps, including oxidation, conjugated oxidation, C-S cleavage, glycosylation, and sulfidation, mainly involving CYP79 and CYP83 gene families .

Pharmacokinetics

The pharmacokinetics of this compound, like other glucosinolates, involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, glucosinolates could be partially absorbed in their intact form through the gastrointestinal mucosa . The largest fraction is metabolized in the gut lumen . When cruciferous vegetables are consumed without processing, myrosinase enzyme present in these plants hydrolyzes the glucosinolates in the proximal part of the gastrointestinal tract to various metabolites .

Result of Action

The result of this compound’s action is the production of various metabolites with potential health benefits. For instance, the enzymatic degradation products of glucobrassicin inhibit carcinogenesis in rodents and present a powerful activity against hormone-dependent cancers .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. Moreover, most of the glucosinolate contents, including this compound, were significantly reduced after chopping and storage . This reduction is mainly mediated by the action of myrosinase, which hydrolyzes the glucosinolates .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-hydroxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O10S2/c19-6-10-13(21)14(22)15(23)16(27-10)29-11(18-28-30(24,25)26)4-7-5-17-8-2-1-3-9(20)12(7)8/h1-3,5,10,13-17,19-23H,4,6H2,(H,24,25,26)/b18-11-/t10-,13-,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMYCLLHRFFFLG-WVGMDVCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=CN2)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83327-20-2
Record name 4-Hydroxy-3-indolylmethylglucosinolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083327202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 4-Hydroxyglucobrassicin and where is it found?

A1: 4-Hydroxyglucobrassicin (4-Hydroxyindol-3-ylmethyl glucosinolate) is a naturally occurring glucosinolate belonging to the indole subclass. It's primarily found in plants of the Brassicaceae family, such as cabbage, broccoli, kale, and rapeseed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What is the role of 4-Hydroxyglucobrassicin in plants?

A2: Like other glucosinolates, 4-Hydroxyglucobrassicin plays a crucial role in plant defense mechanisms against herbivores and pathogens. When plant tissues are damaged, 4-Hydroxyglucobrassicin is hydrolyzed by the enzyme myrosinase, releasing biologically active breakdown products with potential anti-herbivore and antimicrobial properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What is the molecular formula and weight of 4-Hydroxyglucobrassicin?

A3: The molecular formula of 4-Hydroxyglucobrassicin is C15H18N2O9S2, and its molecular weight is 434.44 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: Can you describe the spectroscopic data associated with 4-Hydroxyglucobrassicin?

A4: 4-Hydroxyglucobrassicin has been characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon atoms in the molecule, helping determine its structure. 1H and 2D NMR spectroscopy were specifically used to confirm the structure of 1,4-dimethoxyglucobrassicin, a related glucosinolate. []
  • Near-infrared spectroscopy (NIRS): Utilized for rapid screening and quantification of glucosinolates, including 4-Hydroxyglucobrassicin, in plant materials like seeds. [, ]
  • High-Performance Liquid Chromatography (HPLC) with Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS): Enables separation, identification, and quantification of 4-Hydroxyglucobrassicin and other glucosinolates based on their retention times, mass-to-charge ratios, and fragmentation patterns. [, , , , , ]

Q5: How does 4-Hydroxyglucobrassicin contribute to the blue discoloration in Japanese radish?

A5: 4-Hydroxyglucobrassicin acts as a precursor to blue pigments formed in Japanese radish roots after harvest. This discoloration, a physiological phenomenon triggered by storage at around 20°C, involves the oxidation of 4-Hydroxyglucobrassicin. This oxidation process, likely mediated by enzymes like peroxidase, leads to the formation of blue compounds. [, ]

Q6: Is 4-Hydroxyglucobrassicin stable during food processing?

A6: 4-Hydroxyglucobrassicin can degrade during food processing. For instance, boiling "mugnolo" (a variety of Brassica oleracea) resulted in a 50% reduction in its concentration. [] Similarly, storing Chinese cabbage at 4°C for 72 hours led to a significant reduction in total glucosinolates, including 4-Hydroxyglucobrassicin. [] The extent of degradation depends on factors like temperature, duration, and specific processing method.

Q7: How does the content of 4-Hydroxyglucobrassicin vary within a plant?

A7: The distribution of 4-Hydroxyglucobrassicin isn't uniform within a plant. Research shows varying concentrations in different plant parts. For instance, in collard plants, the total glucosinolate content was highest in roots, with gluconasturtiin as the major glucosinolate. In contrast, the flower, leaf, and stem had lower total glucosinolates, with 4-Hydroxyglucobrassicin being predominant. [] In Chinese kale, the top section of bolting stems had the highest total, total aliphatic, and total indolyl glucosinolate content. []

Q8: How do environmental factors like light and dark conditions affect the accumulation of 4-Hydroxyglucobrassicin in plants?

A8: Studies on Chinese cabbage seedlings demonstrated that light significantly influences 4-Hydroxyglucobrassicin accumulation. Seedlings grown under light conditions showed significantly higher total glucosinolate content compared to those grown in darkness. [] This highlights the interplay between environmental factors and the biosynthesis of this compound.

Q9: How does the concentration of 4-Hydroxyglucobrassicin vary among different Brassica cultivars?

A9: Significant variations in 4-Hydroxyglucobrassicin content are observed among different Brassica cultivars. For example, in a study analyzing 28 Japanese radish cultivars, 4MTB-GSL was the dominant glucosinolate, with its content ranging from 8.6 μmol/g in 'Koushin' to 135.7 μmol/g in 'Karami 199'. [] This variability highlights the genetic basis for glucosinolate accumulation and the potential for breeding programs targeting specific profiles.

Q10: What analytical techniques are used for the quantification of 4-Hydroxyglucobrassicin?

A10: Several analytical techniques are used to quantify 4-Hydroxyglucobrassicin in plant samples:

  • High-Performance Liquid Chromatography (HPLC): This is a common technique for separating and quantifying individual glucosinolates, including 4-Hydroxyglucobrassicin. [, , , , , , , , , , , , , , ]
  • Gas Chromatography (GC): GC can be used to analyze glucosinolate breakdown products after enzymatic hydrolysis. []
  • Near-Infrared Reflectance Spectroscopy (NIRS): NIRS offers a rapid and non-destructive method for estimating total glucosinolate content in seeds and potentially other plant tissues. [, , ]

Q11: How can the content of 4-Hydroxyglucobrassicin in Brassica crops be influenced for potential applications?

A11: The content of 4-Hydroxyglucobrassicin in Brassica crops can be influenced through several approaches:

  • Breeding Programs: Selecting and crossing plants with desirable glucosinolate profiles can lead to the development of cultivars with increased or decreased levels of specific glucosinolates. [, , ]
  • Environmental Manipulation: Factors like light exposure, temperature, and nutrient availability during plant growth can impact glucosinolate biosynthesis and accumulation. [, ]
  • Elicitation: Applying elicitors like methyl jasmonate (MeJA) can trigger defense responses in plants, potentially leading to enhanced production of specific glucosinolates like glucobrassicin and neoglucobrassicin. []

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